molecular formula C12H12BrClO B8652584 2-Bromo-1-[1-(4-Chlorophenyl)cyclobutyl]ethanone CAS No. 106081-78-1

2-Bromo-1-[1-(4-Chlorophenyl)cyclobutyl]ethanone

Cat. No. B8652584
M. Wt: 287.58 g/mol
InChI Key: YPEWWCINWMJFRK-UHFFFAOYSA-N
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Patent
US05047432

Procedure details

A solution of bromine (8 ml) in dichloromethane (40 ml) was added at 10° C. to a solution of 1-[1-(4-chlorophenyl)cyclobutyl]ethanone (27.8 g) in methanol (30 ml). The mixture was stirred for 15 minutes and poured into a mixture of ice and water. The resulting mixture was extracted with dichloromethane. The extract was washed with water, dried and evaporated to yield an oil which was distilled (145°-160° C./1mm Hg) to give 1-[1-(4-chlorophenyl)cyclobutyl]-2-bromoethanone.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:14](=[O:16])[CH3:15])[CH2:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1.O>ClCCl.CO>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2([C:14](=[O:16])[CH2:15][Br:1])[CH2:13][CH2:12][CH2:11]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
BrBr
Name
Quantity
27.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled (145°-160° C./1mm Hg)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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